Enhanced Push-Pull Electronic Character vs. Unsubstituted Parent Core
The N‑3 substitution on the thiazolidine core with a diethylamino‑2‑oxoethyl group is expected to significantly increase the push-pull effect compared to the unsubstituted parent compound, Ethyl 2-(4-oxothiazolidin-2-ylidene)acetate (CAS 24146-36-9). This effect is quantified via the free energy of activation (ΔG‡) for rotation around the exocyclic C=C bond [1]. While direct experimental ΔG‡ values for the target compound are not publicly available, class-level inference from a closely related study shows that N‑3 substitution dramatically raises the rotational barrier. For instance, the (E)-isomer of a related N‑phenyl analog exhibits an experimentally determined ΔG‡ of approximately 100 kJ/mol, a value significantly higher than what is predicted for the unsubstituted system, indicating a stronger ground-state electronic polarization essential for controlled reactivity [1].
| Evidence Dimension | Strength of push-pull effect (C=C rotational barrier) |
|---|---|
| Target Compound Data | Expected to exhibit a high rotational barrier (ΔG‡ > 90 kJ/mol) due to the strong electron-donating N‑3 substituent. |
| Comparator Or Baseline | Ethyl 2-(4-oxothiazolidin-2-ylidene)acetate (CAS 24146-36-9). Predicted to have a significantly lower rotational barrier due to the absence of an N‑3 donor. |
| Quantified Difference | The difference cannot be precisely quantified without specific experimental data, but the class-level inference suggests a substantial increase in ΔG‡, paralleling the effect seen in N‑aryl vs. N‑unsubstituted derivatives. |
| Conditions | Dynamic NMR spectroscopy and theoretical DFT calculations, as applied to the broader compound class [1]. |
Why This Matters
A higher rotational barrier directly correlates with a more polarized, stable ground state, which can dictate the regio- and stereochemical outcome in subsequent cycloaddition or condensation reactions, providing a more predictable synthetic handle.
- [1] Kleinpeter, E., et al. (2016). Quantification of the push–pull effect in 2-alkylidene-4-oxothiazolidines using NMR spectroscopy and rotational barriers. Postprint available at University of Potsdam. View Source
